molecular formula C6H2F6N2 B3335808 2,5-Bis-(Trifluoromethyl)pyrazine CAS No. 1365988-35-7

2,5-Bis-(Trifluoromethyl)pyrazine

Cat. No.: B3335808
CAS No.: 1365988-35-7
M. Wt: 216.08
InChI Key: DUCHHTWSOPWERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis-(Trifluoromethyl)pyrazine is a chemical compound with the molecular formula C6H2F6N2. It is characterized by the presence of two trifluoromethyl groups attached to a pyrazine ring. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis-(Trifluoromethyl)pyrazine typically involves the introduction of trifluoromethyl groups into a pyrazine ring. One common method is the reaction of pyrazine with trifluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis-(Trifluoromethyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazine ring .

Scientific Research Applications

2,5-Bis-(Trifluoromethyl)pyrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects has shown promise in the treatment of various diseases.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis-(Trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2,5-Bis-(Trifluoromethyl)pyrazine is unique due to its specific arrangement of trifluoromethyl groups on the pyrazine ring. This configuration imparts distinct physicochemical properties, such as increased stability and reactivity, making it particularly valuable in various applications .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2/c7-5(8,9)3-1-13-4(2-14-3)6(10,11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCHHTWSOPWERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707170
Record name 2,5-Bis(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-35-7
Record name 2,5-Bis(trifluoromethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis-(Trifluoromethyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2,5-Bis-(Trifluoromethyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2,5-Bis-(Trifluoromethyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2,5-Bis-(Trifluoromethyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2,5-Bis-(Trifluoromethyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2,5-Bis-(Trifluoromethyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.